5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one: is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials with unique properties. Its heterocyclic structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: While these similar compounds share the pyridine ring structure, 5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one is unique due to the presence of both pyridine and pyrimidine rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications. Additionally, the presence of amino groups in specific positions allows for targeted interactions with biological molecules, making it a more versatile compound in medicinal chemistry.
Properties
CAS No. |
77961-59-2 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-amino-2-(pyridin-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-6-5-12-9(14-8(6)15)13-7-3-1-2-4-11-7/h1-5H,10H2,(H2,11,12,13,14,15) |
InChI Key |
CGFTZTQLGDINBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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